WAY-267464: A Dual-Action Ligand at Oxytocin and Vasopressin V1A Receptors
WAY-267464: A Dual-Action Ligand at Oxytocin and Vasopressin V1A Receptors
An In-depth Technical Guide on the Mechanism of Action of WAY-267464 for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
WAY-267464 is a non-peptide small molecule that was initially developed as a selective agonist for the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor critically involved in social bonding, trust, and anxiety modulation. However, subsequent and more comprehensive pharmacological profiling has revealed a more complex mechanism of action. WAY-267464 acts as a weak partial agonist at the oxytocin receptor while simultaneously exhibiting potent antagonist activity at the vasopressin V1A receptor (V1aR). This dual activity is crucial for interpreting its physiological and behavioral effects, which include anxiolytic-like properties and modulation of social behaviors. This document provides a detailed technical overview of the mechanism of action of WAY-267464, including its receptor binding and functional activity, the signaling pathways it modulates, and the experimental methodologies used to characterize it.
Receptor Pharmacology: A Tale of Two Receptors
The defining characteristic of WAY-267464's mechanism of action is its interaction with two closely related G-protein coupled receptors: the oxytocin receptor (OTR) and the vasopressin V1A receptor (V1aR). While initially pursued as a selective OTR agonist, it is now understood to be a compound with a dual and opposing pharmacological profile at these two receptors.[1][2][3]
Agonism at the Oxytocin Receptor (OTR)
WAY-267464 exhibits partial agonist activity at the human and rodent OTR.[1] This means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, oxytocin. Its potency as an OTR agonist is considered to be in the nanomolar range.
Antagonism at the Vasopressin V1A Receptor (V1aR)
Contradicting early reports, WAY-267464 has been demonstrated to be a potent antagonist of the vasopressin V1A receptor.[1][2] It binds to the V1aR with high affinity and blocks the action of the endogenous ligand, arginine vasopressin (AVP). This antagonistic activity is a significant component of its overall pharmacological profile and contributes to its observed in vivo effects. In fact, some studies have shown that WAY-267464 has a higher binding affinity for the V1aR than for the OTR.[4]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro studies, providing a comparative view of the binding affinities (Ki), and functional potencies (EC50 for agonists, Kb for antagonists) of WAY-267464 at human and rodent oxytocin and vasopressin V1A receptors.
Table 1: Binding Affinity (Ki) of WAY-267464 at Human and Rodent Receptors
| Receptor | Species | Ki (nM) | Reference |
| Oxytocin Receptor (OTR) | Human | 58.4 | |
| Oxytocin Receptor (OTR) | Human | 978 | [4] |
| Vasopressin V1A Receptor (V1aR) | Human | 73 | [1] |
| Vasopressin V1A Receptor (V1aR) | Mouse | 278 | [1] |
| Vasopressin V1A Receptor (V1aR) | Rat | 113 | [4] |
Table 2: Functional Activity (EC50/Kb) of WAY-267464 at Human and Rodent Receptors
| Receptor | Species | Activity | Value (nM) | Efficacy | Reference |
| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 44 | 77% | [1] |
| Oxytocin Receptor (OTR) | Human | Agonist (EC50) | 881 | Weak | [4] |
| Vasopressin V1A Receptor (V1aR) | Human | Antagonist (Kb) | 78 | - | [1] |
| Vasopressin V1A Receptor (V1aR) | Mouse | Antagonist (Kb) | 97 | - | [1] |
Signaling Pathways
Both the oxytocin and vasopressin V1A receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[5][6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to a variety of cellular responses.
WAY-267464-Mediated OTR Signaling
As a partial agonist at the OTR, WAY-267464 initiates the Gαq/11-PLC-IP3/DAG signaling cascade, albeit to a lesser extent than oxytocin. This leads to a moderate increase in intracellular calcium levels and activation of downstream effectors.
WAY-267464-Mediated V1aR Blockade
As an antagonist at the V1aR, WAY-267464 binds to the receptor but does not activate it. Instead, it prevents the endogenous ligand, arginine vasopressin (AVP), from binding and initiating the Gαq/11-PLC-IP3/DAG signaling cascade. This effectively blocks the physiological effects of AVP mediated through the V1aR.
Experimental Protocols
The characterization of WAY-267464's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]oxytocin for OTR, [3H]vasopressin for V1aR) is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (WAY-267464) is added at increasing concentrations to compete with the radioligand for binding to the receptor.
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Methodology:
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Cell membranes from HEK293 cells stably expressing the human or rodent OTR or V1aR are prepared.
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Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of WAY-267464.
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After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
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The amount of bound radioactivity is measured using a scintillation counter.
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The concentration of WAY-267464 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]
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Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or Kb).
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Principle: This assay measures the activation of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by that pathway. For OTR and V1aR, which couple to Gαq, the nuclear factor of activated T-cells (NFAT) response element is often used.
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Methodology:
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HEK293 cells are co-transfected with the receptor of interest (OTR or V1aR) and a plasmid containing the luciferase gene downstream of the NFAT response element.
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The cells are then treated with varying concentrations of WAY-267464 (to determine agonist activity) or with a fixed concentration of the endogenous agonist (oxytocin or AVP) in the presence of varying concentrations of WAY-267464 (to determine antagonist activity).
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After an incubation period, the cells are lysed, and the luciferase substrate is added.
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The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of the signaling pathway, is measured using a luminometer.[4]
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Principle: This assay directly measures the increase in intracellular calcium concentration that occurs upon activation of Gαq-coupled receptors.
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Methodology:
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Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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The baseline fluorescence is measured.
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WAY-267464 is added to the cells, and the change in fluorescence intensity is monitored in real-time using an instrument like the Fluorometric Imaging Plate Reader (FLIPR).
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An increase in fluorescence indicates an increase in intracellular calcium and thus agonist activity. The potency (EC50) can be determined from the dose-response curve. To assess antagonist activity, cells are pre-incubated with WAY-267464 before the addition of the endogenous agonist.
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Functional Implications of the Dual Mechanism of Action
The dual activity of WAY-267464 as an OTR partial agonist and a V1aR antagonist has significant implications for its in vivo effects.
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Anxiolytic-like Effects: The anxiolytic properties of WAY-267464 are likely mediated by its agonist activity at the OTR, which is known to have calming and stress-reducing effects.[4]
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Social Behavior: The effects of WAY-267464 on social behavior are more complex. While OTR activation generally promotes pro-social behaviors, V1aR antagonism can also influence social interactions. For example, WAY-267464 has been shown to impair social recognition memory in rats, an effect attributed to its V1aR antagonist action.[2][7] This highlights the importance of considering both receptor interactions when evaluating the behavioral outcomes of this compound.
Conclusion
WAY-267464 is a pharmacologically complex molecule with a dual mechanism of action, acting as a partial agonist at the oxytocin receptor and a potent antagonist at the vasopressin V1A receptor. This dual activity is essential for a comprehensive understanding of its biological effects. For researchers and drug development professionals, it is crucial to consider both aspects of its pharmacology when designing experiments and interpreting data. The information presented in this guide provides a detailed technical foundation for future research and development involving WAY-267464 and other dual-target ligands in the oxytocin/vasopressin system.
References
- 1. researchgate.net [researchgate.net]
- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
